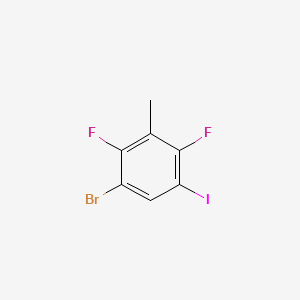

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene

Description

Contextualization of Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Halogenated benzene derivatives, organic compounds where one or more hydrogen atoms on a benzene ring are replaced by halogens, are fundamental scaffolds in modern chemical research. These compounds are not merely laboratory curiosities; they are integral components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comncert.nic.in The incorporation of halogen atoms into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Polyhalogenated aromatic compounds (PHAs), which contain multiple halogen substituents, are of particular interest as their dense functionalization offers diverse opportunities for creating complex molecular architectures. chemimpex.com They also feature prominently in environmental science, as many PHAs are persistent organic pollutants, driving research into their detection, degradation, and impact.

Rationale for Investigating Highly Substituted Aromatic Systems

The investigation into highly substituted aromatic systems is driven by their prevalence as core structures in a vast range of functional molecules. Many approved pharmaceutical drugs, for instance, contain benzene rings with three or more substituents, highlighting the importance of these motifs in achieving desired therapeutic effects. Polysubstituted arenes are also ubiquitous in natural products and functional materials. The precise arrangement of different substituents around the aromatic core allows for the fine-tuning of a molecule's stereoelectronic properties, which is critical for its function. However, the synthesis of these complex molecules presents a significant hurdle. Achieving specific substitution patterns with high regioselectivity is a longstanding challenge in synthetic organic chemistry, making the development of novel and efficient synthetic methodologies a primary research objective.

Unique Structural Features and Synthetic Challenges Posed by 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is a pentasubstituted benzene derivative that embodies the complexity and synthetic challenge of this class of molecules. Its structure is notable for the presence of five different substituents, including a methyl group and three distinct halogens: fluorine, bromine, and iodine. This dense and varied substitution pattern creates a unique electronic landscape on the aromatic ring, making it a valuable and challenging target for synthetic chemists.

The synthesis of such a molecule requires careful strategic planning, often involving multi-step sequences where the order of introducing each substituent is critical. chemicalbook.com General challenges in synthesizing polysubstituted arenes include overcoming the deactivating effects of existing groups, controlling the position of incoming substituents (regioselectivity), and dealing with potential steric hindrance. For a molecule like 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene, the different reactivities of the bromo and iodo groups must be considered, for example, in metal-catalyzed cross-coupling reactions, where iodine's greater reactivity can often be exploited for selective functionalization.

A documented synthesis for the similar isomer, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, highlights these challenges. The process involves the lithiation of a pre-existing tetra-substituted benzene at very low temperatures (-78 °C) followed by quenching with methyl iodide. chemicalbook.com Such specific and harsh conditions are often necessary to control the reactivity and achieve the desired product in the synthesis of highly functionalized aromatics.

Table 1: Physicochemical Properties of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrFI | PubChem nih.gov |

| Molecular Weight | 314.92 g/mol | PubChem nih.gov |

| IUPAC Name | 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene | PubChem nih.gov |

| CAS Number | 2635937-87-8 | BLDpharm bldpharm.com |

| InChIKey | MLIFKSSUZINVQO-UHFFFAOYSA-N | PubChem nih.gov |

The reactivity of an aromatic ring towards electrophilic substitution is governed by the electronic properties of its substituents. Halogens exert a dual electronic influence: a deactivating inductive effect and a weakly activating resonance effect.

Inductive Effect (-I): Due to their high electronegativity, all halogen atoms withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect reduces the ring's nucleophilicity, making it less reactive towards incoming electrophiles compared to unsubstituted benzene. The strength of this electron-withdrawing inductive effect decreases down the group: F > Cl > Br > I.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic pi (π) system through resonance. This effect increases the electron density at the ortho and para positions, partially counteracting the inductive withdrawal.

In all cases for halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring. Therefore, halobenzenes undergo electrophilic aromatic substitution more slowly than benzene. In 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene, the cumulative inductive effect of the four halogen atoms (two fluorine, one bromine, one iodine) renders the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic attack.

In addition to affecting the rate of reaction (activation/deactivation), substituents also determine the position (regiochemistry) of subsequent substitution. This is known as the directing effect.

Halogens (F, Br, I): Despite being deactivating, halogens are ortho, para-directors. Their ability to donate electron density via resonance stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions more effectively than at the meta position. libretexts.org

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increased electron density enhances the ring's reactivity. Like halogens, the methyl group is also an ortho, para-director. scribd.comchemguide.co.uk

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -CH₃ (Methyl) | Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -Br (Bromo) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -I (Iodo) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

Overview of Research Scope and Objectives for 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene

The primary research interest in a molecule as complex as 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene lies in its potential as a versatile synthetic intermediate. The distinct electronic nature and reactivity of its five substituents offer a platform for highly selective and sequential chemical transformations.

The objectives for research involving this compound would likely include:

Development of Synthetic Methodologies: Devising efficient, high-yield, and regioselective synthetic routes to access this and structurally related polysubstituted aromatic compounds.

Selective Functionalization: Exploiting the differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds in a controlled manner. The C-I bond is typically more reactive than the C-Br bond, allowing for stepwise modification.

Scaffold for Complex Molecules: Utilizing this compound as a foundational building block for the synthesis of more complex target molecules with potential applications in pharmacology and materials science. The fluorine atoms, for example, are often incorporated into drug candidates to enhance metabolic stability and binding affinity. chemimpex.com

In essence, 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is not an end in itself, but a highly valuable intermediate that opens doors to a wide array of more complex and potentially functional molecules.

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKCOBMLLCLSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)I)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Bromo 2,4 Difluoro 5 Iodo 3 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for Multi-Halogenated Benzene (B151609) Scaffolds

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.orgpressbooks.pubyoutube.comyoutube.comyoutube.com For a multi-halogenated benzene such as 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, the order of introduction of the halogen and methyl substituents is critical due to their differing directing effects on subsequent electrophilic aromatic substitution reactions.

A primary consideration in the retrosynthesis of this target molecule is the relationship between the substituents. The fluorine atoms are ortho and para to the methyl group, while the bromine and iodine atoms are meta to the methyl group. This substitution pattern suggests that a simple sequential electrophilic aromatic substitution on a difluorotoluene precursor might not be straightforward, as the methyl and fluoro groups are all ortho, para-directing.

Key disconnections in the retrosynthetic analysis could involve:

Halogen-halogen exchange: One halogen could be introduced and then transformed into another, although this is less common for direct aromatic substitutions.

Directed ortho metalation (DoM): This strategy allows for the introduction of substituents at positions that are not easily accessible through classical electrophilic aromatic substitution. unblog.fr

Functional group interconversion: A group could be introduced that directs the subsequent substitutions and is then converted to the desired functionality.

A plausible retrosynthetic pathway might start by disconnecting the iodine and bromine atoms, leading back to a 2,4-difluoro-3-methylbenzene derivative. The synthesis would then focus on the regioselective introduction of iodine and bromine.

Precursor Synthesis and Regioselective Functional Group Interconversions

The synthesis of the target compound would likely begin with a less substituted aromatic precursor, with the various functional groups being introduced in a stepwise manner to ensure correct regiochemistry.

The introduction of four different substituents onto a benzene ring necessitates careful planning to control the position of each group.

Electrophilic aromatic halogenation is a fundamental method for introducing halogens onto an aromatic ring. masterorganicchemistry.com However, the regioselectivity is governed by the electronic properties of the substituents already present on the ring. rsc.org

Fluorination: Direct fluorination of aromatic compounds is often too reactive and non-selective. wikipedia.orgyoutube.com Therefore, fluorine atoms are typically introduced using alternative methods, such as the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, or by using electrophilic fluorinating reagents like Selectfluor. orgsyn.orglibretexts.org In the context of 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, it is likely that a difluorinated starting material would be used.

Bromination: Electrophilic bromination is commonly achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. nih.govlibretexts.orgnih.gov The regioselectivity of bromination is highly dependent on the directing effects of the existing substituents. For a substrate like 2,4-difluorotoluene, the methyl and fluorine groups would direct bromination to the positions ortho and para to them.

Iodination: Direct iodination with I₂ is generally a reversible reaction and requires an oxidizing agent to generate a more potent electrophilic iodine species ("I⁺"). wikipedia.orgchemistrysteps.commdpi.com Common reagents for electrophilic iodination include iodine in the presence of nitric acid, N-iodosuccinimide (NIS), or iodine monochloride (ICl). youtube.comchemistrysteps.com

Table 1: Common Reagents for Electrophilic Halogenation

| Halogen | Reagent(s) | Catalyst/Conditions |

|---|---|---|

| Fluorine | F-TEDA-BF₄ (Selectfluor) | Trifluoromethanesulfonic acid |

| Chlorine | Cl₂ | FeCl₃ |

| Bromine | Br₂ | FeBr₃ |

Palladium-catalyzed reactions have emerged as powerful tools for the regioselective halogenation of aromatic C-H bonds. acs.orgresearchgate.netnih.gov These methods often proceed via a different mechanism than electrophilic aromatic substitution and can provide access to isomers that are difficult to obtain through classical methods. acs.orgorganic-chemistry.org For instance, palladium catalysis can enable ortho-halogenation by using a directing group to guide the catalyst to a specific C-H bond. acs.orgorganic-chemistry.org While a specific palladium-catalyzed route to 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene is not readily found, the principles of this methodology could be applied.

Directed ortho metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. unblog.fruwindsor.ca This technique involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position. acs.org

Fluorine itself can act as a directing group in some metalation reactions. researchgate.netacs.org In a potential synthesis of the target molecule, a fluorine atom could direct the lithiation of an adjacent position, allowing for the subsequent introduction of another halogen.

For example, starting with 1-bromo-2,4-difluorobenzene, a DoM approach could potentially be used to introduce the methyl and iodo groups in a regiocontrolled manner.

The introduction of a methyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements. A more controlled approach is Friedel-Crafts acylation followed by reduction of the resulting ketone.

In the context of synthesizing 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, it is more likely that a methylated precursor, such as a difluorotoluene, would be the starting point. Manipulating the methyl group itself is less common than using it as a directing group for subsequent functionalizations.

Table 2: Compound Names

| Compound Name |

|---|

| 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene |

| 2,4-difluoro-3-methylbenzene |

| 2,4-difluorotoluene |

| 1-bromo-2,4-difluorobenzene |

| Benzene |

| Bromine |

| Iodine |

| Fluorine |

| Nitric acid |

| N-iodosuccinimide |

| Iodine monochloride |

| Iron(III) bromide |

| Diazonium tetrafluoroborate |

Strategic Introduction of Halogen Substituents: Bromination, Iodination, and Fluorination Techniques

Optimization of Reaction Conditions, Yields, and Scalability

The optimization of reaction conditions is a critical step in the development of a viable synthetic route for complex molecules like 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene. This process typically involves a systematic investigation of various parameters to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include temperature, reaction time, solvent, and the nature and stoichiometry of reactants and catalysts.

For the synthesis of a closely related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene , a patented method provides a concrete example of a synthetic strategy. chemicalbook.com This synthesis involves the directed ortho-metalation of a polysubstituted benzene precursor, followed by quenching with an electrophile.

A detailed look at the reaction conditions for the synthesis of this analog is presented below:

| Parameter | Condition |

| Starting Material | 4-bromo-2-fluoro-1-iodobenzene |

| Reagents | n-butyllithium, diisopropylamine (B44863), methyl iodide |

| Solvent | Tetrahydrofuran (THF), Hexane |

| Temperature | -78 °C |

| Reaction Time | 3 hours |

| Reported Yield | 100% |

In this specific example, the use of a strong base like n-butyllithium in the presence of diisopropylamine generates a lithium diisopropylamide (LDA) base in situ. This strong, non-nucleophilic base is crucial for the deprotonation of the aromatic ring at a specific position, directed by the existing substituents. The low temperature of -78 °C is essential to control the reactivity of the organolithium intermediates and prevent side reactions. The subsequent addition of methyl iodide as an electrophile introduces the methyl group at the desired position. chemicalbook.com

While a 100% yield is reported in the patent literature for this specific example, it is important to note that yields can vary significantly with scale. chemicalbook.com Scalability is a major consideration in chemical synthesis, and reactions that perform well on a laboratory scale may face challenges when scaled up for industrial production. Factors such as heat transfer, mass transfer, and reagent addition rates become more critical at larger scales. For the synthesis of complex halogenated aromatics, potential scalability issues could include:

Exothermic Reactions: The use of highly reactive reagents like n-butyllithium can lead to strongly exothermic reactions that require careful temperature control on a large scale.

Homogeneity: Ensuring the reaction mixture is well-mixed is crucial for consistent results, and this can be more challenging in large reactors.

Work-up and Purification: The isolation and purification of the final product can become more complex and resource-intensive at a larger scale.

Green Chemistry Principles in the Synthesis of Complex Halogenated Aromatics

The synthesis of complex halogenated aromatic compounds traditionally involves the use of hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry aim to address these issues by designing chemical processes that are more environmentally benign.

The application of green chemistry to the synthesis of compounds like 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene would focus on several key areas:

Use of Greener Solvents: Traditional halogenation reactions often employ chlorinated solvents, which are toxic and environmentally persistent. rsc.org Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For instance, some iodination reactions have been successfully carried out in aqueous media, which significantly reduces the environmental impact. researchgate.net

Catalytic Methods: The use of stoichiometric amounts of reagents that are consumed in the reaction is a major source of waste. Catalytic methods, where a small amount of a substance can facilitate the reaction multiple times, are a cornerstone of green chemistry. For example, organocatalytic approaches to halogenation are being developed to replace traditional Lewis acid catalysts, which are often toxic and require anhydrous conditions. organic-chemistry.org

Atom Economy: This principle focuses on designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reactions with high atom economy generate less waste. For the synthesis of polysubstituted aromatics, this would involve choosing synthetic routes that avoid the use of protecting groups and minimize the number of steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of new catalysts and reaction pathways that can operate under milder conditions is an active area of research.

Renewable Feedstocks: While the synthesis of complex aromatic compounds often starts from petroleum-based feedstocks, green chemistry promotes the use of renewable resources where possible.

An example of a greener approach to halogenation is the use of N-halosuccinimides (NXS) as halogenating agents in greener solvents like hexafluoroisopropanol, which can often be recycled. organic-chemistry.org Another approach involves the use of oxidizing agents like hydrogen peroxide in combination with halide salts, where the only byproduct is water, representing a very clean and atom-economical process.

While specific green chemistry applications for the synthesis of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene have not been reported, the principles outlined above provide a framework for developing more sustainable synthetic routes to this and other complex halogenated aromatic compounds in the future.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2,4 Difluoro 5 Iodo 3 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the NMR spectra is essential for the structural confirmation of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene. However, specific experimental or reliably predicted data is not available in the public domain.

¹H NMR Analysis for Proton Environments and Connectivity

The ¹H NMR spectrum would be expected to show a singlet for the methyl group protons and a complex splitting pattern for the single aromatic proton, influenced by coupling to the adjacent fluorine atoms. Without actual spectral data, a precise chemical shift and coupling constant analysis cannot be provided.

¹³C NMR Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum would reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached halogens and the methyl group. A data table of these shifts remains unpopulated pending the availability of experimental data.

¹⁹F NMR Analysis for Fluorine Chemical Shifts and Electronic Environment

The ¹⁹F NMR spectrum is crucial for characterizing the fluorine environments. It would be expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing insight into the electronic environment of the benzene (B151609) ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

2D NMR experiments would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. However, no such studies have been reported for this compound.

Advanced Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS analysis would provide the exact mass of the molecular ion, which would, in turn, confirm the elemental composition of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene. The characteristic isotopic pattern resulting from the presence of bromine would further support the identification. Without experimental data, a precise mass determination cannot be reported.

Fragmentation Pattern Analysis for Substructural Information

Mass spectrometry provides critical insights into the molecular weight and substructural features of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene through controlled fragmentation. The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the molecule. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most labile and prone to initial cleavage.

Upon electron ionization, the molecule will form a molecular ion [M]•+. The primary fragmentation pathway is expected to be the loss of the iodine atom, which is the heaviest and most easily cleaved halogen, resulting in a significant [M-I]⁺ fragment. A subsequent or alternative fragmentation would involve the cleavage of the weaker C-Br bond, leading to an [M-Br]⁺ ion. The loss of the entire bromine atom is a common fragmentation pattern for brominated aromatic compounds. docbrown.info

Further fragmentation could involve the loss of the methyl group (-CH₃) from the molecular ion or subsequent fragment ions, yielding [M-CH₃]⁺, [M-I-CH₃]⁺, or [M-Br-CH₃]⁺ species. The aromatic ring itself is quite stable, but cleavage of multiple halogen substituents can lead to a cascade of fragment ions. Due to the high strength of the C-F bond, the loss of a fluorine atom is significantly less probable compared to the loss of iodine or bromine.

A summary of plausible and significant fragment ions in the mass spectrum of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is presented below.

| Proposed Fragment Ion | Formula | Key Fragmentation Step | Expected m/z (using 79Br) |

|---|---|---|---|

| [M]•+ | [C₇H₅BrF₂I]•+ | Molecular Ion | 346 |

| [M-I]⁺ | [C₇H₅BrF₂]⁺ | Loss of Iodine radical | 219 |

| [M-Br]⁺ | [C₇H₅F₂I]⁺ | Loss of Bromine radical | 267 |

| [M-CH₃]⁺ | [C₆H₂BrF₂I]⁺ | Loss of Methyl radical | 331 |

| [C₆H₂F₂I]⁺ | [C₆H₂F₂I]⁺ | Loss of Br and CH₃ | 252 |

| [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | Loss of I and Br | 113 |

Vibrational Spectroscopy (FT-IR and Raman)

Characterization of Aromatic Ring Vibrations and Functional Group Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and structural features of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene.

The presence of the benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org The C=C stretching vibrations within the aromatic ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org The substitution pattern on the benzene ring influences the exact position and intensity of these bands. Furthermore, the C-H out-of-plane bending vibrations, which are often strong in the IR spectrum, occur in the 900-675 cm⁻¹ range and are highly characteristic of the substitution pattern of the aromatic ring. libretexts.orglibretexts.org

The methyl group (-CH₃) attached to the ring will also exhibit characteristic vibrational modes. These include symmetric and asymmetric C-H stretching vibrations, typically found between 2900 and 3000 cm⁻¹, and C-H bending (deformation) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching (asymmetric/symmetric) | Methyl (-CH₃) | 3000 - 2850 |

| C=C Stretching | Aromatic Ring | 1600 - 1400 |

| C-H Bending | Methyl (-CH₃) | 1470 - 1350 |

| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 |

Identification of Carbon-Halogen Stretching Frequencies

The carbon-halogen bonds in 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene provide distinct signals in the fingerprint region of the vibrational spectrum. The frequency of the C-X stretching vibration is inversely related to the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com

The C-F (aromatic) stretching vibration is expected to produce a strong absorption band in the 1250-1100 cm⁻¹ region. The C-Br (aromatic) stretching vibration occurs at a lower frequency, typically in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com The C-I (aromatic) bond, being the weakest and involving the heaviest halogen, will have the lowest stretching frequency, generally appearing below 600 cm⁻¹. The identification of these distinct bands provides direct evidence for the presence of all three different halogen substituents on the aromatic ring.

| Vibrational Mode | Bond | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-F Stretch | Aromatic | 1250 - 1100 |

| C-Br Stretch | Aromatic | 690 - 515 |

| C-I Stretch | Aromatic | < 600 |

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is not publicly available, its molecular structure and packing can be predicted based on analyses of similar polyhalogenated benzene derivatives. st-andrews.ac.ukrsc.orgresearchgate.net

The analysis would confirm the substitution pattern on the benzene ring, which is expected to be essentially planar. The technique provides precise measurements of bond lengths and bond angles. The C-I and C-Br bond lengths will be significantly longer than the C-F bonds, reflecting the larger atomic radii of iodine and bromine.

| Structural Parameter | Expected Value/Characteristic |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Benzene Ring Geometry | Planar |

| C-I Bond Length | ~2.10 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| Dominant Intermolecular Interactions | Halogen Bonding, π–π Stacking |

Analysis of Intermolecular Interactions, including Halogen Bonding and π-π Stacking

The solid-state architecture of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is predicted to be governed by a sophisticated interplay of various non-covalent interactions, primarily halogen bonding and π-π stacking, dictated by the unique electronic properties conferred by its substituents.

Halogen Bonding:

The presence of three different halogen atoms (iodine, bromine, and fluorine) on the benzene ring makes halogen bonding a primary directional force in the crystal lattice. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The strength of a halogen bond is proportional to the polarizability and electrophilicity of the halogen atom, following the general trend I > Br > Cl > F.

In the case of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene, the iodine atom is the most probable halogen bond donor due to its high polarizability, which can lead to a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom along the C-I bond axis. nih.govchemistryviews.org The electron-withdrawing nature of the two fluorine atoms on the ring is expected to enhance the positive character of this σ-hole on the iodine, thereby strengthening its potential for halogen bonding. researchgate.netnih.gov

Potential halogen bond acceptors in the crystal lattice could be the electron-rich regions of neighboring molecules, such as the π-system of the benzene ring or, more likely, a lone pair of electrons on a halogen atom (I, Br, or F) of an adjacent molecule. This could lead to various supramolecular synthons, such as I···Br, I···F, or I···π interactions. Quantum chemical calculations on substituted iodobenzenes have shown that electron-withdrawing groups, like fluorine, strengthen the halogen bond. chemistryviews.org

| Potential Halogen Bond | Donor | Acceptor | Predicted Relative Strength |

| C-I···Br | Iodine | Bromine | Strong |

| C-I···F | Iodine | Fluorine | Moderate |

| C-I···π | Iodine | Benzene Ring | Moderate |

| C-Br···F | Bromine | Fluorine | Weak |

| C-Br···π | Bromine | Benzene Ring | Weak |

π-π Stacking:

The benzene ring of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is rendered electron-deficient by the presence of the highly electronegative fluorine, bromine, and iodine atoms. This electron deficiency significantly influences the nature of π-π stacking interactions. In contrast to the stacking of electron-rich aromatic rings, which are often offset to minimize electrostatic repulsion, the interaction between electron-deficient rings can be more complex.

It is plausible that the crystal packing would favor an offset or slipped-parallel stacking arrangement to optimize the electrostatic interactions between the quadrupole moments of the aromatic rings. wikipedia.orgrsc.org The interaction between an electron-deficient ring and another electron-deficient ring can still be attractive due to dispersion forces and the minimization of repulsive interactions through displacement. The presence of multiple halogen substituents can disrupt the ideal π-π stacking observed in simpler halobenzenes. worktribe.com Arene-perfluoroarene interactions are a known example of strong stacking between electron-rich and electron-poor systems; while we have only one molecule here, the principle of interacting quadrupole moments remains relevant. wikipedia.org

Crystal Packing and Lattice Dynamics

Crystal Packing:

The crystal structure of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is likely to adopt a dense packing arrangement to maximize van der Waals forces. The directional nature of the halogen bonds will play a crucial role in establishing the supramolecular architecture, potentially leading to the formation of one-dimensional chains or two-dimensional sheets. The interplay between the stronger I···X halogen bonds and the weaker Br···X or C-H···F interactions, along with the π-π stacking, will determine the final three-dimensional crystal lattice. The specific isomeric arrangement of the substituents will have a profound impact on the crystal packing, as different isomers can exhibit significantly different solid-state structures and properties. nih.gov

Lattice Dynamics:

| Interaction Type | Influence on Crystal Packing | Potential Impact on Lattice Dynamics |

| Halogen Bonding (I···X) | Directional control, formation of chains/sheets | Higher frequency vibrational modes, increased lattice rigidity |

| π-π Stacking | Contributes to layered structures, influences stacking distance | Affects compressibility and thermal expansion |

| van der Waals Forces | Promotes dense packing | Contributes to overall lattice energy and stability |

| Dipole-Dipole Interactions | Minor directional influence | Minor contribution to vibrational modes |

Reactivity and Reaction Mechanisms of 1 Bromo 2,4 Difluoro 5 Iodo 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents on the ring. wikipedia.orglibretexts.org

The benzene (B151609) ring of 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene is substituted with one activating group (the methyl group) and four deactivating groups (the halogen atoms).

Activating Group: The methyl group (-CH₃) at position 3 is an activating group. It donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive toward electrophiles than benzene. latech.eduvanderbilt.edu

Deactivating Groups: The halogen atoms (bromine, fluorine, and iodine) are deactivating groups. chemistrytalk.org Although they possess lone pairs capable of donating electron density through resonance, their strong electronegativity withdraws electron density from the ring inductively. latech.edu This inductive withdrawal effect outweighs the resonance donation, making the ring less nucleophilic and slower to react in EAS reactions compared to benzene. latech.edumasterorganicchemistry.com

Given the presence of four strongly deactivating halogens versus only one weakly activating methyl group, the net effect is a significant deactivation of the aromatic ring. The compound is therefore expected to be considerably less reactive in electrophilic aromatic substitution reactions than benzene or toluene.

| Substituent | Position | Electronic Effect | Overall Effect on Ring |

|---|---|---|---|

| -Br | 1 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating |

| -F | 2, 4 | Strong Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating |

| -CH₃ | 3 | Inductive Donation (+I) | Activating |

| -I | 5 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating |

The position of electrophilic attack is determined by the directing effects of the existing substituents. Activating groups and halogens are known as ortho, para-directors, while most deactivating groups are meta-directors. libretexts.orgpressbooks.pub

In 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, all five substituents are ortho, para-directors. The sole available position for substitution is at carbon 6 (C6). The directing effects of the substituents converge to strongly favor the substitution at this position:

-Br (at C1): Directs ortho to C6.

-F (at C2): Directs para to C5 (occupied) and ortho to C3 (occupied). Its influence on C6 is less direct.

-CH₃ (at C3): Directs ortho to C2 and C4 (both occupied).

-F (at C4): Directs ortho to C3 (occupied) and C5 (occupied).

-I (at C5): Directs ortho to C4 (occupied) and C6.

Nucleophilic Aromatic Substitution (NAS) Reactions

Aryl halides can undergo nucleophilic substitution, typically through two main mechanisms: the SₙAr mechanism, which is favored by electron-withdrawing groups, and the benzyne (B1209423) (elimination-addition) mechanism, which occurs under strongly basic conditions. wikipedia.orgbyjus.com

The SₙAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. byjus.com This pathway is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. wikipedia.org

In 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, the four halogen atoms make the ring electron-deficient and thus susceptible to nucleophilic attack. The rate-determining step in SₙAr reactions is typically the initial attack of the nucleophile. This step is accelerated by a more electronegative halogen at the site of attack, as it polarizes the carbon-halogen bond, making the carbon more electrophilic. Consequently, the leaving group ability for halogens in SₙAr reactions is the reverse of that seen in Sₙ1/Sₙ2 reactions. wikipedia.orgstackexchange.com

| Leaving Group | Relative Reactivity | Reason |

|---|---|---|

| -F | Highest | Highest electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack. wikipedia.orgnih.gov |

| -Cl | Intermediate | Moderate electronegativity and bond strength. |

| -Br | Intermediate | Similar reactivity to Chlorine. nih.gov |

| -I | Lowest | Lowest electronegativity provides the least activation for the initial attack. stackexchange.com |

Based on this trend, a nucleophile would preferentially attack a carbon bearing a fluorine atom. In the subject molecule, this would mean substitution at C2 or C4 is more likely than at C1 (bromine) or C5 (iodine), provided the reaction proceeds via an SₙAr pathway.

In the absence of strong activating groups but in the presence of a very strong base (like sodium amide, NaNH₂), aryl halides can undergo substitution via an elimination-addition mechanism involving a highly reactive benzyne intermediate. fiveable.memakingmolecules.com This mechanism requires a proton on a carbon atom adjacent (ortho) to a leaving group. makingmolecules.com

The molecule 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene has a hydrogen atom at C6. This hydrogen is ortho to both the iodine at C5 and the bromine at C1. A strong base could abstract this acidic proton to form a carbanion. Subsequent elimination of either the adjacent iodide or bromide ion would lead to the formation of a benzyne intermediate. youtube.com

Path A: Elimination of iodide from C5 would form 4-bromo-3,5-difluoro-6-methylbenzyne.

Path B: Elimination of bromide from C1 would form 3,5-difluoro-4-iodo-2-methylbenzyne.

The benzyne intermediate is highly strained and reacts rapidly with any available nucleophile. libretexts.orglibretexts.org The nucleophile can add to either carbon of the formal triple bond, which can lead to a mixture of regioisomeric products. makingmolecules.com The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the other substituents on the benzyne ring.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (detailed mechanistic aspects)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org The general mechanism involves a catalytic cycle of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govfiveable.me

The first and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. nih.gov The reactivity of aryl halides in this step is highly dependent on the identity of the halogen, following the order of bond strength: C-I > C-Br >> C-Cl >> C-F. libretexts.org

For 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, this reactivity difference allows for highly selective cross-coupling reactions.

C-I Bond (at C5): This is the weakest carbon-halogen bond in the molecule and will be the most reactive site for oxidative addition. Mild cross-coupling conditions (e.g., Suzuki, Stille, Heck reactions) would lead to selective functionalization at the C5 position, leaving the C-Br and C-F bonds intact.

C-Br Bond (at C1): This bond is stronger than C-I but significantly weaker than C-F. After selective reaction at the C-I bond, more forcing reaction conditions or a different catalyst system could potentially enable a second cross-coupling reaction at the C-Br position.

C-F Bonds (at C2, C4): These bonds are very strong and are generally unreactive under standard palladium-catalyzed cross-coupling conditions.

This differential reactivity allows for the stepwise and site-selective elaboration of the molecule, making it a potentially valuable building block in organic synthesis. For instance, a Suzuki coupling could be performed selectively at the C-I position, followed by a Sonogashira coupling at the C-Br position under different catalytic conditions.

| Bond | Position | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | 5 | Highest |

| C-Br | 1 | Intermediate |

| C-F | 2, 4 | Very Low / Unreactive |

Oxidative Addition: Role of Halogen Identity and Catalyst Speciation

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). In the case of 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, the identity of the halogen atom plays a crucial role in determining the site of oxidative addition. The reactivity of halogens in this step generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Consequently, the weaker carbon-iodine bond is significantly more susceptible to cleavage by the palladium catalyst than the stronger carbon-bromine bond. The carbon-fluorine bonds are typically inert under these conditions.

Therefore, the oxidative addition of a Pd(0) catalyst to 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene is expected to occur exclusively at the C-I bond. This high chemoselectivity is a cornerstone for performing sequential cross-coupling reactions on this substrate.

Catalyst speciation, which refers to the different forms the catalyst can take in the reaction mixture, also influences the rate and efficiency of the oxidative addition. The nature of the ligands on the palladium center is critical. Electron-rich and bulky phosphine (B1218219) ligands, for example, can facilitate the oxidative addition by stabilizing the resulting Pd(II) complex. Computational studies on similar aryl halides have shown that the mechanism of oxidative addition can be influenced by the number of phosphine ligands, with both monophosphine and bisphosphine pathways being possible. researchgate.netresearchgate.net The choice of ligand can also impact the site-selectivity in more complex polyhalogenated systems, although for a substrate with both iodo and bromo substituents, the inherent reactivity difference is the dominant factor. nih.govmdpi.com

Transmetalation and Reductive Elimination Steps

Following the selective oxidative addition at the carbon-iodine bond to form an arylpalladium(II) iodide complex, the next step in a typical cross-coupling cycle (like Suzuki, Stille, or Sonogashira) is transmetalation. In this step, an organometallic reagent (e.g., an organoboron, organotin, or organocopper compound) transfers its organic group to the palladium center, displacing the halide.

The rate of transmetalation can be influenced by several factors, including the nature of the organometallic reagent, the base used (in the case of Suzuki coupling), and the electronic properties of the aryl group attached to the palladium. For the arylpalladium(II) complex derived from 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, the presence of two electron-withdrawing fluorine atoms can influence the electron density at the palladium center, which in turn can affect the kinetics of the transmetalation step. Studies on related arylsilanolates have shown that electron-withdrawing groups on the aryl electrophile can accelerate the transmetalation process. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst. This step forms the new carbon-carbon bond and is generally a fast and irreversible process.

Chemo- and Regioselectivity in Sequential Cross-Coupling with Multiple Halogens

The significant difference in reactivity between the C-I and C-Br bonds in 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene allows for highly chemo- and regioselective sequential cross-coupling reactions. The first coupling reaction will selectively occur at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This stepwise functionalization is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.

For example, a Sonogashira coupling could be performed first at the iodo position, followed by a Suzuki or Buchwald-Hartwig amination at the bromo position. The choice of catalyst and reaction conditions can be tailored for each step to optimize the yield and selectivity. The regioselectivity is dictated by the initial position of the halogens on the benzene ring. nih.gov

Below is an interactive data table illustrating a hypothetical two-step sequential cross-coupling reaction, reflecting typical yields and selectivities observed in similar systems.

| Step | Coupling Partner | Catalyst System | Position of Reaction | Product | Typical Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | C-I | 1-Bromo-2,4-difluoro-3-methyl-5-(phenylethynyl)benzene | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | C-Br | 2,4-Difluoro-5-(4-methoxyphenyl)-3-methyl-1-(phenylethynyl)benzene | 70-85 |

Note: The yields are representative and can vary based on specific reaction conditions.

Free Radical Reactions of Halogenated Aromatic Systems

While palladium-catalyzed reactions are the most common for this type of substrate, free radical reactions can also be considered, particularly involving the methyl group. Free-radical halogenation, typically initiated by UV light, can lead to the substitution of hydrogen atoms on the benzylic methyl group. wikipedia.orgstackexchange.comchemguide.co.uk

The reactivity of halogens in free-radical reactions follows the order F₂ > Cl₂ > Br₂ > I₂. wikipedia.org Direct fluorination is often too vigorous to control. Chlorination and bromination of the methyl group are feasible, with bromination being more selective for the benzylic position due to the greater stability of the intermediate benzyl (B1604629) radical. Iodination is generally a reversible and thermodynamically unfavorable process. wikipedia.org

It is important to note that under free-radical conditions, the aromatic C-X bonds are generally less reactive than the benzylic C-H bonds. Thus, selective halogenation of the methyl group can be achieved without affecting the halogen substituents on the aromatic ring.

Influence of Halogen Bonding in Reaction Intermediates and Transition States

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of reaction mechanisms involving 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, halogen bonding could potentially play a role in stabilizing reaction intermediates and transition states.

While direct experimental evidence for the influence of halogen bonding in the transition states of cross-coupling reactions involving this specific substrate is scarce, the principle is well-established. For instance, in the transmetalation step of a Stille coupling, the incoming stannane (B1208499) could be pre-organized through a halogen bond with one of the halogen atoms on the arylpalladium complex, thereby influencing the rate and selectivity of the reaction. wikipedia.orguwindsor.ca The iodine and bromine atoms, being larger and more polarizable, are more likely to participate in halogen bonding compared to fluorine.

Computational and Theoretical Investigations of 1 Bromo 2,4 Difluoro 5 Iodo 3 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical standpoint. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene, this process would involve:

Initial Structure Generation: A plausible 3D structure of the molecule would be created.

Conformational Analysis: Due to the methyl group, different rotational positions (conformations) could exist. A thorough study would involve rotating the methyl group to identify the lowest energy conformer, which represents the most stable arrangement.

Geometry Optimization: Using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This yields the equilibrium bond lengths, bond angles, and dihedral angles.

The expected outcome would be a planar benzene (B151609) ring with the substituents slightly influencing each other's positions due to steric and electronic effects.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Surfaces, Atomic Charges)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and electronic properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Surfaces: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, likely near the electronegative fluorine atoms), while blue regions indicate positive potential (electron-poor areas). This map is useful for predicting sites of electrophilic and nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charge on each atom. This provides a quantitative measure of the electron distribution within the molecule.

Topological Analysis of Electron Density (e.g., QTAIM, NCI) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are used to study the nature of chemical bonds and weaker intermolecular interactions.

QTAIM: This method analyzes the topology of the electron density to locate bond critical points (BCPs), which characterize the presence and nature of a chemical bond. For 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene, QTAIM could be used to study the properties of the covalent bonds and to investigate potential intramolecular halogen bonds or other weak interactions if the molecule were to form dimers or larger clusters.

NCI: The NCI method visualizes weak interactions in real space. It would be particularly useful for identifying and characterizing van der Waals interactions, steric clashes, and potential halogen bonds within the molecule or between molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for validating experimental results and assigning spectral features.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation.

Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Validation: The predicted chemical shifts for the single aromatic proton, the methyl protons, the various carbon atoms, and the two fluorine atoms would be compared against experimentally obtained NMR spectra to confirm the structure of the compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or limitations of the computational method.

A hypothetical data table for predicted NMR shifts would look like this:

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-H | Data not available |

| Methyl CH ₃ | Data not available |

| C -Br | Data not available |

| C -F (at C2) | Data not available |

| C -CH₃ | Data not available |

| C -F (at C4) | Data not available |

| C -I | Data not available |

| Aromatic C -H | Data not available |

| Methyl C H₃ | Data not available |

| ¹⁹F (at C2) | Data not available |

| ¹⁹F (at C4) | Data not available |

Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies corresponding to the different stretching, bending, and torsional motions of the atoms. The output provides the frequency of each vibrational mode and its corresponding IR and Raman intensity.

Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Spectral Assignment: The calculated frequencies and intensities help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations.

A hypothetical data table for predicted vibrational frequencies might include:

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| Aromatic ring modes | Data not available | Data not available |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a cornerstone of computational chemistry, used to map the energetic landscape of a chemical reaction. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For a polysubstituted aromatic compound like 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, these models can predict the feasibility and selectivity of various reactions.

The reactivity of the benzene ring in 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene is heavily influenced by its substituents. The fluorine, bromine, and iodine atoms are deactivating groups due to their inductive electron withdrawal, making the ring less susceptible to electrophilic attack than benzene itself. libretexts.orgyoutube.com Conversely, the methyl group is an activating group. These competing effects, along with the steric hindrance imposed by the substituents, determine the energy barriers for substitution reactions.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring. byjus.com The reaction proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. byjus.comrsc.org The stability of this intermediate, and thus the height of the activation energy barrier, is dictated by the substituents. For 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, the only available position for substitution is C6 (ortho to the bromine and meta to the iodine). Computational modeling can calculate the activation energy (ΔG‡) for an electrophile to attack this position. The presence of multiple electron-withdrawing halogens is expected to result in a relatively high energy barrier compared to simpler benzene derivatives. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is favored on electron-poor aromatic rings, where a strong nucleophile displaces a leaving group. masterorganicchemistry.comwikipedia.org The presence of three halogen substituents makes the ring in 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene electrophilic and thus a potential candidate for SNAr reactions. wikipedia.org This reaction typically proceeds through a negatively charged Meisenheimer complex. masterorganicchemistry.comwikipedia.org The rate of reaction is influenced by the ability of the ring to stabilize this negative charge and the nature of the leaving group. Computationally, the energy barriers for displacing each of the halogens can be calculated. In SNAr, the C-F bond is highly polarized, often making fluoride (B91410) a surprisingly good leaving group in this context, as the initial attack of the nucleophile is the rate-determining step. youtube.com

| Reaction Type | Position/Leaving Group | Hypothetical Electrophile/Nucleophile | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Electrophilic Substitution | C6 Attack | NO₂⁺ | 25 - 30 |

| Nucleophilic Substitution | C1 (Br leaving group) | OCH₃⁻ | 28 - 33 |

| Nucleophilic Substitution | C5 (I leaving group) | OCH₃⁻ | 26 - 31 |

| Nucleophilic Substitution | C2 or C4 (F leaving group) | OCH₃⁻ | 24 - 29 |

Note: The values in the table are representative estimates based on general principles of aromatic reactivity and are intended for illustrative purposes. Actual values would require specific high-level quantum chemical calculations.

The choice of solvent can significantly alter the energy barriers and outcomes of chemical reactions. Computational models can simulate these effects using implicit or explicit solvent models. For electrophilic aromatic substitution, polar solvents can stabilize the charged arenium ion intermediate, potentially lowering the activation energy.

In nucleophilic aromatic substitution, solvent effects are also critical. Polar aprotic solvents are typically used as they can solvate the cation of the nucleophilic salt without strongly interacting with the nucleophile, thus preserving its reactivity. Theoretical studies can model how different solvents interact with the reactants and the Meisenheimer intermediate, revealing that solvent choice can influence whether the reaction proceeds and which leaving group is preferentially displaced. researchgate.net The stability and reactivity of a compound can be solvent-dependent. researchgate.net

Non-Covalent Interactions (NCI) and Halogen Bonding in the Molecular and Supramolecular Context

Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and intermolecular recognition properties of molecules. For halogen-rich compounds like 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, halogen bonding is a particularly important and highly directional NCI. acs.orgrsc.org

A halogen bond (XB) is an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region on another molecule (the XB acceptor). acs.org This electrophilic region, known as a σ-hole, is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen. researchgate.netmdpi.com It manifests as a region of positive electrostatic potential (VS,max) located on the halogen atom's outermost surface, along the extension of the covalent bond. researchgate.net

In 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, both the iodine and bromine atoms possess significant σ-holes. The magnitude of the σ-hole, and thus the strength of the potential halogen bond, depends on the halogen's polarizability (I > Br > Cl > F) and the electron-withdrawing power of the group it is attached to. acs.orgnih.gov The electron-withdrawing aromatic ring, further substituted with two fluorine atoms, enhances the positive potential of the σ-holes on both iodine and bromine. nih.gov Computational analysis of the molecular electrostatic potential (MEP) surface can precisely quantify the VS,max for each halogen.

Some studies also describe the existence of π-holes, which are electron-deficient regions located perpendicular to a portion of a molecular framework, such as above and below an aromatic ring or on the sides of halogen atoms. researchgate.netmdpi.comnih.gov These π-holes can also engage in non-covalent interactions, though σ-hole interactions are typically dominant for heavier halogens like iodine and bromine. mdpi.comresearchgate.net

| Atom | Interaction Site | Estimated VS,max (kcal/mol) | Comments |

| Iodine (I) | σ-hole | +25 to +35 | Highly positive due to high polarizability and electron-withdrawing environment. nih.gov |

| Bromine (Br) | σ-hole | +15 to +25 | Positive, but less so than iodine, reflecting lower polarizability. nih.gov |

| Fluorine (F) | σ-hole | Negative/Slightly Positive | Fluorine is highly electronegative and poorly polarizable, typically not forming strong σ-hole interactions. acs.org |

| Aromatic Ring | π-hole | Positive | The electron-withdrawing halogens create a positive π-hole above and below the ring center. researchgate.net |

Note: VS,max values are estimates based on published calculations for similar substituted halobenzenes and serve as a guide to the relative strengths of the interaction sites. nih.gov

Halogen bonds are highly directional, with the XB acceptor typically approaching the donor halogen along the axis of the covalent bond, at an angle of approximately 180°. researchgate.netmdpi.comnih.gov This linearity is a hallmark feature resulting from the σ-hole's specific location. researchgate.net

The strength of the halogen bond formed by 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene depends on both the halogen donor and the electron-rich acceptor.

Interactions with Lone Pairs: The molecule can form strong halogen bonds with Lewis bases that possess lone pairs, such as nitrogen in pyridines or oxygen in carbonyls. acs.org The iodine atom would form a stronger and shorter bond than the bromine atom. acs.org

Interactions with π-Systems: Halogen bonds can also form with the π-electron systems of other aromatic rings or alkenes. rsc.orgchemistryviews.orgmdpi.com In these interactions, the halogen's σ-hole is attracted to the electron-rich face of the π-system. chemistryviews.orgresearchgate.net These interactions are generally weaker than those with lone-pair donors but are critical in crystal engineering and the structure of biological systems. acs.orgrsc.org DFT calculations show that the interaction energy for an iodine atom on an aromatic ring with benzene can be around 4 kcal/mol. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Recognition

While quantum mechanics calculations are excellent for modeling individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the time-dependent behavior of larger, more complex systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the forces between atoms. acs.org

For 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene, MD simulations could be employed to investigate several phenomena:

Solvation and Aggregation: Simulations can model how individual molecules interact with various solvents, providing insights into solubility and local ordering. They can also predict how molecules of the compound might self-aggregate in solution, driven by the non-covalent interactions, particularly the strong iodine-mediated halogen bonds.

Intermolecular Recognition: MD is a powerful tool for studying how a molecule binds to a biological target, such as a protein receptor. nih.gov A simulation could be set up with 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene and a protein to explore potential binding modes. The simulation would reveal which interactions (e.g., halogen bonds to backbone carbonyls, π-stacking with aromatic residues) are most important for stabilizing the complex and how the molecule's conformation changes upon binding. nih.govacs.org This is invaluable in contexts like drug design, where understanding binding dynamics is key. nih.gov

Material Properties: In the solid state, MD simulations can help predict the bulk properties of a crystal based on the intermolecular forces that govern its packing. By simulating the dynamic behavior of the crystal lattice, one can gain insights into its stability and response to temperature changes.

Through these computational approaches, a comprehensive theoretical understanding of 1-bromo-2,4-difluoro-5-iodo-3-methylbenzene can be constructed, predicting its chemical reactivity, intermolecular interactions, and dynamic behavior in various environments.

Potential Applications and Future Research Directions

Role as a Versatile Synthetic Intermediate for Advanced Organic Molecules

The strategic placement of iodo, bromo, and fluoro groups on the benzene (B151609) ring makes 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene an exceptionally versatile intermediate. The differing reactivities of the carbon-halogen bonds allow for selective, sequential chemical transformations, such as metal-catalyzed cross-coupling reactions.

Generally, the reactivity of halogens in such coupling reactions follows the order C-I > C-Br > C-Cl > C-F. This hierarchy enables chemists to selectively functionalize the iodine position, followed by the bromine position, while the fluorine atoms remain intact for later modification or to influence the electronic properties of the final molecule.

Precursor for Complex Polyfunctionalized Arenes and Heteroarenes

The differential reactivity of its halogen substituents makes 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene an ideal starting material for creating complex, multi-substituted aromatic compounds. For instance, the iodo group can be selectively targeted in palladium-catalyzed reactions like Suzuki, Sonogashira, or Stille couplings, while the bromo group remains available for a subsequent, different coupling reaction under harsher conditions. This stepwise functionalization is a powerful strategy for the controlled synthesis of intricate molecules that would be difficult to prepare otherwise. This allows for the precise installation of various functional groups, leading to the creation of highly substituted arenes and heteroarenes, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials.

Building Block for Functional Materials Development

This compound is identified as a key building block for the development of advanced functional materials. bldpharm.comchemscene.com It is specifically noted for its role as a monomer in the synthesis of materials for electronic applications, including Covalent Organic Frameworks (COFs) and materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com The rigid, well-defined structure provided by the benzene core, combined with the electronic influence of the halogen and methyl groups, can be used to construct porous COFs for applications in gas storage or catalysis, or to develop AIE-active molecules for sensing and imaging.

Exploration in Materials Science and Engineering (excluding clinical applications)

The unique electronic and structural features of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene make it a prime candidate for exploration in various areas of materials science and engineering.

Incorporation into Polymer Architectures for Tailored Properties

The presence of multiple reactive sites (C-I and C-Br) allows this molecule to serve as a monomer in polycondensation reactions. By reacting it with di-functional co-monomers, it can be incorporated into polymer backbones. The fluorine and methyl substituents would then act as pendant groups that modify the polymer's properties. For example, the fluorine atoms can enhance thermal stability, solubility in organic solvents, and introduce hydrophobicity. The bulky halogen atoms can also create steric hindrance, leading to polymers with amorphous structures and unique morphological characteristics. This approach allows for the creation of specialty polymers with properties tailored for specific high-performance applications. bldpharm.comchemscene.com

Potential in Organic Electronics and Optoelectronic Devices

Commercial suppliers classify 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene as a material for Organic Light-Emitting Diodes (OLEDs). bldpharm.comchemscene.com Halogenated aromatic compounds are frequently used as building blocks for host materials in phosphorescent OLEDs (PhOLEDs). The introduction of halogen atoms can modulate the energy levels (HOMO/LUMO) of the material and influence its charge-transport properties. The core structure can be further elaborated through cross-coupling reactions at the iodo and bromo positions to build the larger, conjugated systems necessary for light emission or charge transport in optoelectronic devices. bldpharm.comchemscene.com

Design of Supramolecular Assemblies Based on Halogen Bonding Interactions

The bromine and, particularly, the iodine atoms on the molecule are effective halogen bond donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on the halogen atom interacts with a Lewis base (such as a nitrogen or oxygen atom). These interactions are highly directional and specific, making them powerful tools for crystal engineering and the design of self-assembling supramolecular structures. The C-I···Lewis Base and C-Br···Lewis Base interactions involving 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene can be used to guide the formation of predictable 1D chains, 2D networks, or complex 3D architectures in the solid state. This opens up possibilities for creating novel co-crystals and materials with tunable properties based on non-covalent assembly.

Advanced Catalysis and Ligand Development

The distinct electronic and steric properties of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene make it a promising candidate for applications in advanced catalysis and ligand development. The presence of multiple halogen atoms offers several avenues for its use.

Halogen Bonding Catalysis: The iodine atom, in particular, is a strong halogen bond donor. This directional, non-covalent interaction can be exploited in organocatalysis to activate substrates. By acting as a Lewis acidic center, the iodine atom can interact with Lewis basic sites in a reactant, thereby lowering the activation energy of a reaction. Future research could explore the use of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene as a catalyst in reactions such as Michael additions, Diels-Alder reactions, or glycosylations, where activation of a carbonyl group or another Lewis basic functional group is crucial.

Transition Metal Catalysis: The bromo and iodo substituents can serve as reactive handles for oxidative addition to transition metal centers, a key step in many cross-coupling reactions. This allows the compound to act as a precursor to organometallic catalysts or to be incorporated into more complex ligands. For example, conversion of the bromo or iodo group to a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moiety could yield novel ligands with unique steric and electronic profiles imparted by the remaining fluorine and methyl substituents. These ligands could find applications in a wide range of transition-metal-catalyzed transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atoms can enhance the stability and modify the electronic properties of the resulting metal complexes.

Hydrodehalogenation Catalysis: Conversely, polyhalogenated aromatic compounds are also important substrates in the study of hydrodehalogenation (HDH) reactions, which are critical for environmental remediation. mdpi.com Nickel-based catalysts, for example, have been extensively studied for their ability to remove halogen atoms from aromatic compounds. mdpi.com 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene could serve as a model substrate to investigate the selectivity and efficiency of new HDH catalysts.

A summary of the potential catalytic applications is presented in the table below.

| Catalysis Type | Role of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene | Potential Reactions |

| Halogen Bonding | Halogen bond donor (via Iodine) | Michael additions, Diels-Alder, Glycosylations |

| Transition Metal | Ligand precursor (via Br or I) | Cross-coupling reactions (Suzuki, Sonogashira, etc.) |

| Hydrodehalogenation | Model substrate | Catalyst development for environmental remediation |

Future Directions in Synthetic Methodology Development for Highly Substituted Systems

The synthesis of polysubstituted benzenes is a significant challenge in organic chemistry, often requiring multi-step sequences with careful consideration of directing group effects. fiveable.melibretexts.org The development of efficient and regioselective methods for the synthesis of compounds like 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is an active area of research.